molecular formula C10H6BrF3O3 B1378417 2-Bromo-6-(trifluoromethoxy)cinnamic acid CAS No. 1381952-87-9

2-Bromo-6-(trifluoromethoxy)cinnamic acid

Cat. No. B1378417
M. Wt: 311.05 g/mol
InChI Key: KNJWTLTVMGGYTF-SNAWJCMRSA-N
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Description

“2-Bromo-6-(trifluoromethoxy)cinnamic acid” is a synthetic organic compound with a molecular formula of C10H6BrF3O3 . It has a molecular weight of 311.06 .


Molecular Structure Analysis

The molecule contains a total of 23 bonds. There are 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .

Scientific Research Applications

Organic Synthesis Applications

Aryne Route to Naphthalenes

Research conducted by Schlosser and Castagnetti (2001) explored the generation of 2-bromo-6-(trifluoromethoxy)phenyllithium through the treatment of 1-bromo-2-(trifluoromethoxy)benzene, leading to the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes. This method showcases the use of aryne intermediates for constructing complex fluorinated aromatic compounds, which could have implications for synthesizing materials with specific electronic properties (Schlosser & Castagnetti, 2001).

Trifluoromethoxylation of Aliphatic Substrates

Marrec et al. (2010) reported a novel trifluoromethoxylation reaction for aliphatic substrates, utilizing 2,4-dinitro(trifluoromethoxy)benzene. This method represents a significant advancement in the direct introduction of trifluoromethoxy groups into organic molecules, expanding the toolkit for designing fluorinated compounds with potential applications in drug discovery and agrochemicals (Marrec et al., 2010).

Material Science Applications

Phase Transformation in Cinnamic Acid Derivatives

Ahn et al. (2001) investigated the polymorphic phase transformation in 3-bromo-trans-cinnamic acid (3-BrCA), revealing two crystalline polymorphic forms. This study highlights the importance of understanding phase transformations in designing materials with desirable properties, such as stability and solubility, which are crucial for pharmaceutical formulations (Ahn et al., 2001).

Potential Pharmaceutical Chemistry Applications

Antimicrobial and Antioxidant Activities

The evaluation of cinnamic acid derivatives for antimicrobial and antioxidant activities has been a focus of several studies. For instance, Jităreanu et al. (2013) assessed the phytotoxic and genotoxic effects of cinnamic acid derivatives, providing a basis for their potential therapeutic applications. The antioxidant activity of these compounds, as investigated by Oladimeji et al. (2019), suggests their utility in combating oxidative stress, a common factor in various diseases (Jităreanu et al., 2013); (Oladimeji et al., 2019).

properties

IUPAC Name

(E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O3/c11-7-2-1-3-8(17-10(12,13)14)6(7)4-5-9(15)16/h1-5H,(H,15,16)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJWTLTVMGGYTF-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Br)/C=C/C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(trifluoromethoxy)cinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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